Structural Uniqueness vs. 2-Phenylcyclopropanecarboxylic Acid (CAS 5685-38-1) and Benzimidazole-2-carboxylic Acid (CAS 2849-93-6)
The target compound (C₁₇H₁₄N₂O₂, MW 278.31) combines the benzimidazole and phenylcyclopropane acid pharmacophores in a single entity. Neither 2-phenylcyclopropanecarboxylic acid (C₁₀H₁₀O₂, MW 162.19) nor benzimidazole-2-carboxylic acid (C₈H₆N₂O₂, MW 162.15) individually provides this dual presentation . This structural integration is relevant because benzimidazole-cyclopropane hybrids are explicitly claimed in patent families targeting PARP, kinase, and lysophosphatidic acid (LPA) receptors, where the cyclopropane ring enforces a specific orientation of the benzimidazole relative to the acid group [1].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 278.31 g/mol; 2 hydrogen bond donors, 3 acceptors; LogP ~2.78 (calculated) |
| Comparator Or Baseline | 2-Phenylcyclopropanecarboxylic acid: MW 162.19 g/mol; 1 HBD, 2 HBA; LogP ~1.8 (estimated). Benzimidazole-2-carboxylic acid: MW 162.15 g/mol; 2 HBD, 3 HBA; LogP ~0.9 (estimated). |
| Quantified Difference | ~72% higher MW; additional phenyl ring and benzimidazole NH absent in either baseline; LogP elevated by ~1.0–1.9 log units vs. comparators. |
| Conditions | Calculated physicochemical properties (Chemsrc). |
Why This Matters
For fragment-based screening libraries, this compound occupies a distinct 'three-dimensionality' and lipophilicity space that is not replicated by purchasing simpler components separately, enabling direct SAR exploration of the fused scaffold.
- [1] US Patent US6737421B1. Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors. 2004. View Source
